tert-Butyl bromoacetate
Overview
Description
tert-Butyl bromoacetate is a chemical compound that is used in various organic synthesis processes. It is known for its role as an esterifying agent and is involved in the synthesis of a wide range of chemical compounds, including pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of tert-butyl bromoacetate involves its use as a reagent in the preparation of other chemical compounds. For instance, it is used in the alkylation of trimethylsilylcyclopentadienide anion, where it exhibits a unique steric effect that leads to the elimination of the trimethylsilyl group . Additionally, tert-butyl bromoacetate is utilized in the facile synthesis of N-protected amino acid tert-butyl esters, providing a simple and efficient method for preparing these compounds without racemization .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of tert-butyl bromoacetate, they do discuss the structures of related compounds. For example, the interaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid is described, and the resulting compound is characterized by IR spectroscopy and X-ray diffraction analysis . These techniques could similarly be applied to study the molecular structure of tert-butyl bromoacetate.
Chemical Reactions Analysis
tert-Butyl bromoacetate is involved in various chemical reactions. It is used in the synthesis of pyrrole-3-carboxylic acids via a one-step continuous flow synthesis, where it is converted from tert-butyl acetoacetates . It also plays a role in the conversion of tert-butyl protecting groups to acetyl protecting groups for thiols, showcasing its versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl bromoacetate are not directly discussed in the provided papers. However, the papers do mention the properties of related compounds and their synthesis processes. For example, the physicochemical properties of drug analogues with tert-butyl groups are evaluated, highlighting the impact of the tert-butyl group on lipophilicity and metabolic stability . These properties are relevant to tert-butyl bromoacetate as well, given its tert-butyl moiety.
Case Studies
Several case studies are mentioned in the context of tert-butyl bromoacetate's applications. For instance, its use in the synthesis of pyrrole-3-carbox
Scientific Research Applications
Synthesis Methods
- Synthesis Using Bromoacetic Acid and Isobutene: tert-Butyl bromoacetate ester was synthesized using bromoacetic acid and isobutylene, with Amberlyst 15 as a catalyst and tert-butanol as a modifier. The optimal process included dichloromethane as a solvent, a reaction time of 6 hours, and a temperature of 10°C, achieving a 94.2% yield (Yuan, 2013).
- Alternative Synthesis Method: Another method involves preparing 2-bromoacetyl chloride from bromoacetic acid and thionyl chloride, followed by reacting it with tert-butanol at room temperature. This process used sodium tripolyphosphate as a catalyst and chloroform as a solvent, yielding 93.6% (Fangfang, 2008).
Chemical Reactions and Applications
- Trialkylation of Cyclen: Cyclen was trialkylated using tert-butyl bromoacetate, producing 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tri-tert-butyl ester, a compound of interest in bifunctional chelate synthesis (Moore, 2008).
- Reformatsky Reaction for β-Amino Esters: The Reformatsky reagents derived from ethyl bromoacetate and tert-butyl bromoacetate were used to add to N-tert-butanesulfinyl aldimines and ketimines, showing high yield and good diastereoselectivity (Brinner, Doughan, & Poon, 2009).
- Determination of Amines in Fishery Products: tert-Butyl bromoacetate was used in a chromatographic method for determining trimethylamine, dimethylamine, and methylamine in fishery products, showing robust and specific results (Baliño-Zuazo & Barranco, 2016).
- Enantioselective Synthesis in Amino Acids: The compound was used in the enantioselective synthesis of 3-aminopropanoic acid derivatives, employing electrophilic attack strategies (Arvanitis et al., 1998).
- Synthesis of Peptidomimetics: A constrained diketopiperazine, a scaffold for peptidomimetic synthesis, was prepared using tert-butyl bromoacetate, with applications in synthesizing new Arg-Gly-Asp sequence mimetics (Pons et al., 1998).
Future Directions
Tert-Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . It is also used as a building block for substituted t-butyl acetates .
properties
IUPAC Name |
tert-butyl 2-bromoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWCETAHAJSBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063763 | |
Record name | Acetic acid, bromo-, 1,1-dimethylethyl ester | |
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Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | tert-Butyl bromoacetate | |
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Product Name |
tert-Butyl bromoacetate | |
CAS RN |
5292-43-3 | |
Record name | tert-Butyl bromoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5292-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | tert-Butyl bromoacetate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292433 | |
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Record name | tert-Butyl bromoacetate | |
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Record name | Acetic acid, 2-bromo-, 1,1-dimethylethyl ester | |
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Record name | Acetic acid, bromo-, 1,1-dimethylethyl ester | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2063763 | |
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Record name | tert-butyl bromoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.758 | |
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Record name | tert-Butyl bromoacetate | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY42AF89SN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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